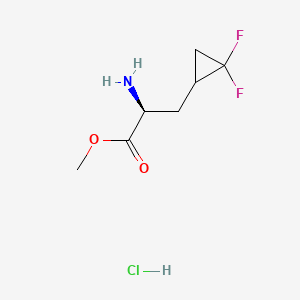
methyl (2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoate hydrochloride is a chemical compound with the molecular formula C6H11F2NO2·HCl It is a derivative of propanoate, featuring a difluorocyclopropyl group and an amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoate hydrochloride typically involves the following steps:
Formation of the Difluorocyclopropyl Group: The difluorocyclopropyl group can be introduced through difluoromethylation reactions, which involve the addition of difluoromethyl groups to suitable precursors.
Amino Group Introduction: The amino group is introduced through amination reactions, often using reagents such as ammonia or amines under specific conditions.
Esterification: The esterification process involves the reaction of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
Methyl (2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoate hydrochloride can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Various nucleophiles and electrophiles under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学研究应用
Methyl (2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of novel compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl (2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The difluorocyclopropyl group may enhance the compound’s stability and reactivity, while the amino group can participate in hydrogen bonding and other interactions with biological molecules . The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- Methyl 2,2-difluoro-3-(methylamino)propanoate hydrochloride
- [(2,2-difluorocyclopropyl)methyl]amine hydrochloride
Uniqueness
Methyl (2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluorocyclopropyl group enhances its stability and reactivity, making it a valuable compound for various research applications .
属性
分子式 |
C7H12ClF2NO2 |
|---|---|
分子量 |
215.62 g/mol |
IUPAC 名称 |
methyl (2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoate;hydrochloride |
InChI |
InChI=1S/C7H11F2NO2.ClH/c1-12-6(11)5(10)2-4-3-7(4,8)9;/h4-5H,2-3,10H2,1H3;1H/t4?,5-;/m0./s1 |
InChI 键 |
PTLDUENDAYXKGH-YKXIHYLHSA-N |
手性 SMILES |
COC(=O)[C@H](CC1CC1(F)F)N.Cl |
规范 SMILES |
COC(=O)C(CC1CC1(F)F)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


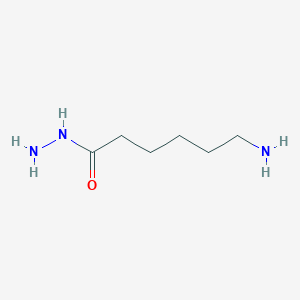
![Tert-butyl 7-formyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13499230.png)
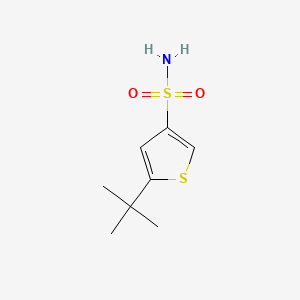
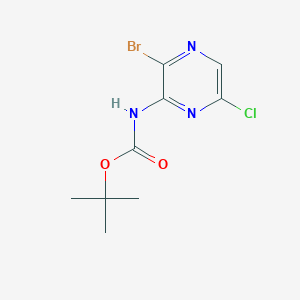
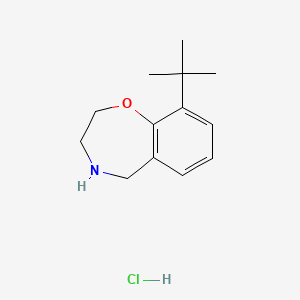
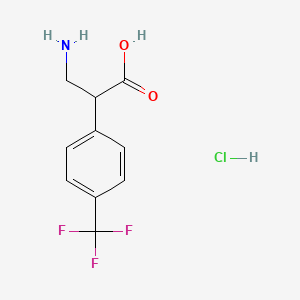
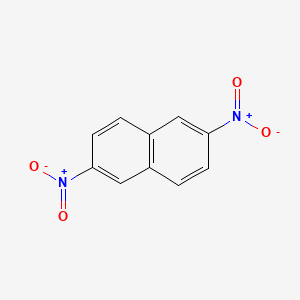
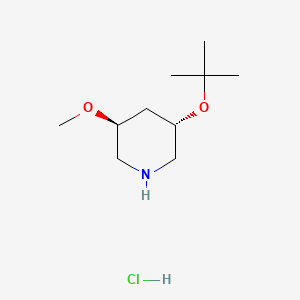
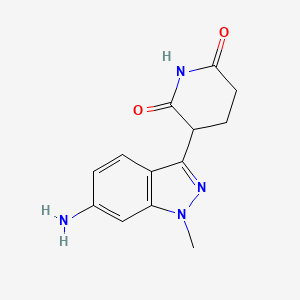
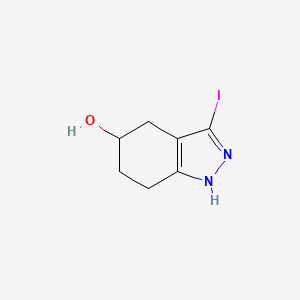
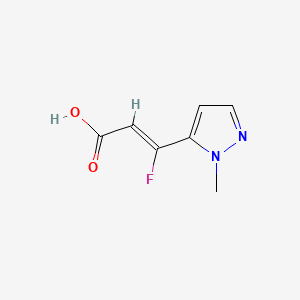
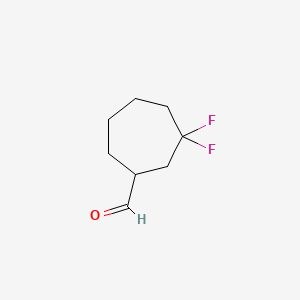
![1-[(Difluoromethyl)sulfanyl]-2-isocyanatobenzene](/img/structure/B13499294.png)
![3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13499296.png)
